molecular formula C10H9ClN2S B13228010 6-Chloro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine

6-Chloro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine

Katalognummer: B13228010
Molekulargewicht: 224.71 g/mol
InChI-Schlüssel: SPWKKGRMZRYZJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine is a heterocyclic compound that features a benzothiazole ring substituted with a chlorine atom and a prop-2-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine typically involves the reaction of 2-aminothiophenol with an appropriate allyl halide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The presence of a chlorine atom can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted benzothiazoles

Wissenschaftliche Forschungsanwendungen

6-Chloro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    6-Chloro-2-aminobenzothiazole: Similar structure but lacks the prop-2-en-1-yl group.

    3-(Prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine: Similar structure but lacks the chlorine atom.

Uniqueness

6-Chloro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine is unique due to the presence of both the chlorine atom and the prop-2-en-1-yl group, which can influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C10H9ClN2S

Molekulargewicht

224.71 g/mol

IUPAC-Name

6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-imine

InChI

InChI=1S/C10H9ClN2S/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12/h2-4,6,12H,1,5H2

InChI-Schlüssel

SPWKKGRMZRYZJI-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C2=C(C=C(C=C2)Cl)SC1=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.